molecular formula C10H19NO2 B15053161 Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate

Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate

Cat. No.: B15053161
M. Wt: 185.26 g/mol
InChI Key: CIHMGQABYSSAIP-UHFFFAOYSA-N
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Description

Methyl 4-(Aminomethyl)-1-methylcyclohexanecarboxylate is a chemical compound intended for research and development purposes. This cyclohexanecarboxylate derivative features both an aminomethyl group and a methyl ester functional group, making it a potential intermediate in organic synthesis and pharmaceutical research. Similar compounds, such as methyl 4-(aminomethyl)cyclohexane-1-carboxylate, have been identified as key intermediates in the synthesis of ROR-gamma inhibitors, which are being investigated for the treatment of autoimmune and inflammatory diseases . Researchers value this structural motif for its potential in creating novel therapeutic agents. The compound is characterized by its molecular formula and weight, which can be confirmed through analytical methods. As a building block, it can be used to explore structure-activity relationships in medicinal chemistry programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. For a detailed specification sheet, including suggested handling and storage conditions, please contact our technical support team.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 4-(aminomethyl)-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-10(9(12)13-2)5-3-8(7-11)4-6-10/h8H,3-7,11H2,1-2H3

InChI Key

CIHMGQABYSSAIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Acylation

The carboxylate ester group undergoes nucleophilic acylation, where the ester oxygen acts as a leaving group. This reaction is typically catalyzed by bases (e.g., pyridine) and involves nucleophiles like amines or alcohols. For example:

  • Mechanism : The nucleophile attacks the carbonyl carbon, displacing the ester oxygen.

  • Conditions : Base catalysts, elevated temperatures.

  • Products : Amides or alcohol derivatives .

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution, particularly with alkyl halides or other electrophiles. The amine’s lone pair enables attack on electrophilic centers:

  • Reagents : Alkyl halides, tosyl chloride, or other leaving-group precursors.

  • Products : Substituted amines (e.g., alkylated derivatives) .

Hydrolysis

  • Ester Hydrolysis : The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid.

    • Conditions : HCl (acid) or NaOH (base).

    • Products : 4-(Aminomethyl)-1-methylcyclohexanecarboxylic acid .

  • Amine Hydrolysis : The aminomethyl group can undergo hydrolysis to form an aldehyde or ketone under strong oxidizing conditions.

Oxidation

The amine group is susceptible to oxidation, producing oxo derivatives (e.g., nitro compounds):

  • Reagents : KMnO₄, CrO₃, or other oxidizing agents.

  • Conditions : Aqueous acidic or basic environments .

Amidation

The carboxylate ester reacts with amines to form amides:

  • Reagents : Primary or secondary amines.

  • Conditions : Coupling agents (e.g., EDC, DCC) with catalysts like DMAP .

Common Reagents and Conditions

Reaction Type Reagents/Conditions Products Citations
Nucleophilic Acylation Pyridine, nucleophiles (e.g., amines)Amides or alcohol derivatives
Substitution Alkyl halides, tosyl chlorideSubstituted amines
Ester Hydrolysis HCl (acid) or NaOH (base)Carboxylic acid
Oxidation KMnO₄, CrO₃Oxo derivatives
Amidation EDC, DCC, DMAP, aminesAmides

Major Products Formed

  • Carboxylic Acid : Resultant from ester hydrolysis, useful in polyamide synthesis .

  • Amides : Formed via nucleophilic acylation or amidation, serving as precursors for pharmaceuticals .

  • Oxo Derivatives : Oxidized products with potential applications in organic synthesis .

  • Substituted Amines : Alkylated or arylated derivatives for tailored reactivity .

Research Findings and Insights

Scientific Research Applications

Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 1-Amino-4-Methylcyclohexanecarboxylate

  • Structure: Amino group at position 1, methyl group at position 4.
  • Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol) .
  • Key Differences: The amino group’s position alters hydrogen-bonding interactions and steric effects compared to the target compound.

Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate

  • Structure: Ethyl ester at position 1, amino group at position 3, methyl group at position 4.
  • Molecular Formula: C₁₀H₁₉NO₂ (MW: 185.26 g/mol) .
  • Key Differences: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound. The amino group’s position (3 vs. 4) may influence conformational stability.

Methyl 3-Aminocyclopentanecarboxylate

  • Structure: Cyclopentane ring (5-membered) with amino and methyl ester groups.
  • Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
  • Key Differences : Smaller ring size reduces steric strain but limits substituent spatial arrangement. Lower molecular weight suggests reduced metabolic stability compared to cyclohexane analogs.

Ester Group and Functional Modifications

Allyl 4-((2-Bromoacetamido)methyl)cyclohexanecarboxylate

  • Structure : Allyl ester with bromoacetamido substituent.
  • Synthesis: Derived from allyl-trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride, yielding a 70% product .
  • Key Differences : The allyl ester introduces reactivity for further conjugation (e.g., click chemistry), unlike the methyl ester. The bromoacetamido group adds electrophilic character, enabling covalent binding studies.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Cyclobutane ring with methylamino and methyl ester groups.
  • Synthesis : Prepared via reaction with 4-toluenesulfonate (80% yield) .
  • Key Differences : The strained cyclobutane ring increases reactivity but reduces thermal stability. The hydrochloride salt enhances aqueous solubility, unlike the neutral target compound.

Physicochemical and Topological Properties

Topological indices (e.g., Wiener, Zagreb indices) derived from compounds like ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate () correlate with properties such as boiling point, solubility, and bioactivity. For example:

  • Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate likely exhibits higher polarity than its ethyl or allyl ester analogs due to the methyl ester’s compact size.
  • The aminomethyl group’s electron-donating nature may reduce acidity compared to sulfonamide derivatives in .

Biological Activity

Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate, also known as (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclohexane ring with an amino group and a carboxylate ester functional group. The synthesis typically involves multi-step reactions that allow for the precise control of stereochemistry. Key steps include:

  • Formation of the cyclohexane framework .
  • Introduction of the amino group via nucleophilic substitution.
  • Esterification to form the final methyl ester product.

This structural configuration is crucial for its biological activity, as it influences how the compound interacts with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may modulate enzymatic activity by binding to active or allosteric sites, leading to alterations in signaling pathways. This interaction is critical for understanding its therapeutic potential.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some studies indicate that derivatives may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-cyclohexane-carboxylateCyclohexane ring, amino groupAntimicrobial
Tetrahydropyranyl aminesTetrahydropyran ringNeuroprotective
Cyclohexane derivativesCyclohexane backboneAntitumor

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Inhibition Studies : Research has focused on the inhibition of acetyl-CoA carboxylases (ACC), which play a role in fatty acid metabolism. Compounds that inhibit ACC can potentially modulate lipid biosynthesis and improve metabolic disorders .
  • ADME Properties : Studies on absorption, distribution, metabolism, and excretion (ADME) highlight the compound's favorable bioavailability and pharmacokinetic profile, making it a candidate for further drug development.
  • In Vivo Efficacy : Animal models have demonstrated that certain derivatives lower hepatic malonyl-CoA levels, indicating a potential role in managing metabolic syndrome and related conditions .

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